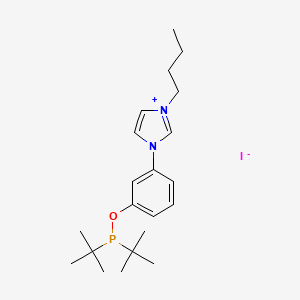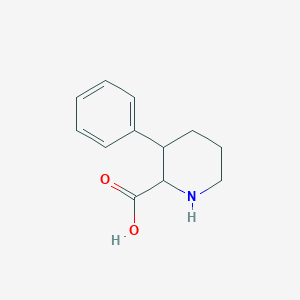
1-Benzhydryloxy-3-piperazin-1-yl-propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzhydryloxy-3-piperazin-1-yl-propan-2-ol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzhydryloxy group attached to a piperazine ring, which is further connected to a propanol chain. The presence of these functional groups makes it a versatile molecule in both synthetic chemistry and pharmacology.
Preparation Methods
The synthesis of 1-Benzhydryloxy-3-piperazin-1-yl-propan-2-ol typically involves multi-step procedures. One common method includes the reaction of benzhydrol with epichlorohydrin to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the process .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Benzhydryloxy-3-piperazin-1-yl-propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Benzhydryloxy-3-piperazin-1-yl-propan-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to cell membrane interactions and receptor binding due to its structural similarity to certain neurotransmitters.
Mechanism of Action
The mechanism of action of 1-Benzhydryloxy-3-piperazin-1-yl-propan-2-ol involves its interaction with specific molecular targets, such as neurotransmitter transporters. It acts as a triple reuptake inhibitor, simultaneously inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and potentially alleviating symptoms of disorders like depression .
Comparison with Similar Compounds
1-Benzhydryloxy-3-piperazin-1-yl-propan-2-ol can be compared with other similar compounds, such as:
1-Phenoxy-3-(piperazin-1-yl)propan-2-ol: This compound also acts as a triple reuptake inhibitor but has a phenoxy group instead of a benzhydryloxy group, which may affect its binding affinity and pharmacokinetics.
3-(Piperazin-1-yl)propan-2-ol: Lacking the benzhydryloxy group, this compound has different chemical properties and applications, primarily in the synthesis of other piperazine derivatives.
The uniqueness of this compound lies in its specific structural features that confer distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C20H26N2O2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-benzhydryloxy-3-piperazin-1-ylpropan-2-ol |
InChI |
InChI=1S/C20H26N2O2/c23-19(15-22-13-11-21-12-14-22)16-24-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-21,23H,11-16H2 |
InChI Key |
FLGAAZSRSMHBFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC(COC(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





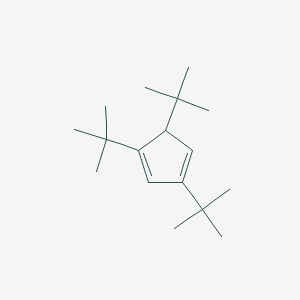
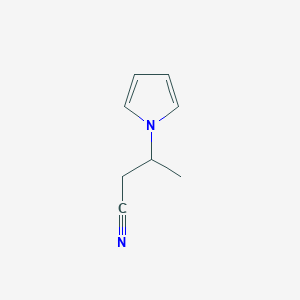
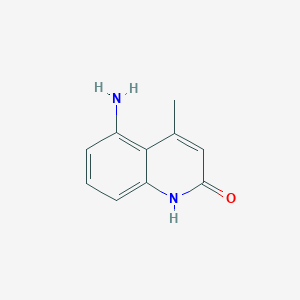




![2,4-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B12855910.png)
